1-(furan-2-ylmethyl)-2-hydroxy-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
1-(furan-2-ylmethyl)-2-hydroxy-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrido[2,3-d]pyrimidinone core, and a methoxyphenyl group, making it an interesting subject for research and development.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which akos002307674 belongs, have been reported to inhibit a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to interact with their targets by binding to specific molecular sites, causing severe damage to cells and inhibiting their proliferation .
Biochemical Pathways
Pyrido[2,3-d]pyrimidines are known to affect various signaling pathways associated with their targets, leading to a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Pharmacokinetics
A related compound, a pyrido[2,3-d]pyrimidin-7(8h)-one derivative, demonstrated good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats .
Result of Action
Pyrido[2,3-d]pyrimidines have been reported to exhibit remarkable cytotoxicity against certain cancer cells, significantly activating apoptosis and arresting the cell cycle at the g1 phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-2-hydroxy-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidinone core and the subsequent attachment of the furan and methoxyphenyl groups. One common method involves the use of dimethylformamide (DMF) as a solvent and iodine (I2) as a catalyst, with microwave irradiation to expedite the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-2-hydroxy-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrido[2,3-d]pyrimidinone core can be reduced to form dihydropyrido[2,3-d]pyrimidinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the pyrido[2,3-d]pyrimidinone core can produce dihydropyrido[2,3-d]pyrimidinone derivatives.
Scientific Research Applications
1-(furan-2-ylmethyl)-2-hydroxy-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
AZD-8055: A pyrido[2,3-d]pyrimidinone derivative with potent inhibitory activity against mTOR kinase.
Uniqueness
1-(furan-2-ylmethyl)-2-hydroxy-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of a furan ring, a methoxyphenyl group, and a pyrido[2,3-d]pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-25-15-7-3-2-6-13(15)14-8-9-20-17-16(14)18(23)21-19(24)22(17)11-12-5-4-10-26-12/h2-10H,11H2,1H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYMZQFAPUIYMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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